molecular formula C14H21FN4O2 B2559169 1-((1r,4r)-4-((5-Fluoropyrimidin-2-yl)oxy)cyclohexyl)-3-propylurea CAS No. 2034204-63-0

1-((1r,4r)-4-((5-Fluoropyrimidin-2-yl)oxy)cyclohexyl)-3-propylurea

Cat. No. B2559169
CAS RN: 2034204-63-0
M. Wt: 296.346
InChI Key: ZNAMONSJXHAKKX-HAQNSBGRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-((1r,4r)-4-((5-Fluoropyrimidin-2-yl)oxy)cyclohexyl)-3-propylurea” is a chemical compound with various properties and potential applications . It is not intended for human or veterinary use and is typically used for research purposes.


Synthesis Analysis

The synthesis of this compound is a complex process that involves various chemical reactions . The exact method of synthesis can vary depending on the specific requirements of the research project.


Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula . The molecular formula provides information about the number and type of atoms in the molecule, as well as their arrangement.


Chemical Reactions Analysis

This compound can undergo various chemical reactions, depending on the conditions and reactants present . The exact reactions that this compound can undergo are determined by its molecular structure and the properties of its constituent atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are determined by its molecular structure . These properties include its molecular weight, its physical state at room temperature, and its reactivity with other substances .

Scientific Research Applications

Antitumor Activity of S-1

S-1, an oral antitumor agent composed of a fluoropyrimidine derivative, has demonstrated significant antitumor activity across various cancer models. This compound consists of tegafur (a prodrug of 5-fluorouracil), 5-chloro-2,4-dihydroxypyridine (CDHP), and potassium oxonate (Oxo), aiming to enhance the clinical utility of fluoropyrimidine with reduced gastrointestinal toxicity. Studies have highlighted S-1's effectiveness in treating gastric, pancreatic, lung, head and neck, and breast carcinomas. Its design allows for improved antitumor activity by maintaining prolonged 5-fluorouracil concentrations in the blood and tumors, thereby improving the therapeutic index while minimizing toxic effects (Chhetri et al., 2016; Maehara, 2003).

Pharmacokinetics and Safety Profile

Pharmacokinetic studies of S-1 have been conducted to ascertain the plasma concentration, absorption, and bioavailability of its components, contributing to its efficacy and safety profile. These studies have shown that S-1 can mimic the effects of intravenous 5-fluorouracil, providing a basis for its good antitumor effects with minimal adverse effects. This has paved the way for S-1's use in clinical settings, offering a convenient oral administration route that avoids the complications associated with intravenous chemotherapy (Hirata et al., 2006).

Clinical Trials and Efficacy

Numerous clinical trials have explored the efficacy of S-1 in various cancers. For instance, phase II studies in advanced non-small-cell lung cancer (NSCLC) have shown that S-1 is an active single agent, providing a basis for further exploration of its combination with other chemotherapeutic agents. Similarly, studies in metastatic colorectal cancer have demonstrated S-1's effectiveness, often in combination with other drugs like irinotecan and oxaliplatin, showcasing its potential as part of combination chemotherapy regimens (Kawahara et al., 2001; Kim et al., 2013).

Mechanism of Action

The mechanism of action of this compound is not fully understood and is a topic of ongoing research . It is likely that the compound’s effects are due to its interactions with other molecules in the system where it is used .

Future Directions

The future directions for research on this compound are vast and varied . Potential areas of interest include further exploration of its mechanism of action, its potential applications in various fields, and the development of new synthesis methods .

properties

IUPAC Name

1-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]-3-propylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21FN4O2/c1-2-7-16-13(20)19-11-3-5-12(6-4-11)21-14-17-8-10(15)9-18-14/h8-9,11-12H,2-7H2,1H3,(H2,16,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNAMONSJXHAKKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)NC1CCC(CC1)OC2=NC=C(C=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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